molecular formula C9H14N2O5S B11824485 [3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid

[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid

Cat. No.: B11824485
M. Wt: 262.29 g/mol
InChI Key: UXISVSVKVDUDRI-UHFFFAOYSA-N
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Description

[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid is a complex organic compound with a unique structure that combines azetidine, oxazole, and methanesulfonic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid typically involves multiple steps, starting with the preparation of the azetidine and oxazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include methanesulfonyl chloride, azetidine, and oxazole derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of various substituted azetidine or oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of [3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Azetidin-3-yl)-5-(hydroxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid
  • [3-(Azetidin-3-yl)-5-(methyl)-1,2-oxazol-4-yl]methanesulfonic acid
  • [3-(Azetidin-3-yl)-5-(ethoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid

Uniqueness

Compared to similar compounds, [3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid stands out due to its specific functional groups, which confer unique chemical and biological properties. The presence of the methoxymethyl group, for example, may enhance its solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C9H14N2O5S

Molecular Weight

262.29 g/mol

IUPAC Name

[3-(azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid

InChI

InChI=1S/C9H14N2O5S/c1-15-4-8-7(5-17(12,13)14)9(11-16-8)6-2-10-3-6/h6,10H,2-5H2,1H3,(H,12,13,14)

InChI Key

UXISVSVKVDUDRI-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=NO1)C2CNC2)CS(=O)(=O)O

Origin of Product

United States

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